molecular formula C14H11N3O3S B2659516 N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 874465-62-0

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2659516
CAS No.: 874465-62-0
M. Wt: 301.32
InChI Key: NIPVASCUKMLGFI-UHFFFAOYSA-N
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Description

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Screening

Research has shown that derivatives of N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, a study synthesized a series of these derivatives which were tested for their antibacterial activity against a variety of pathogenic microorganisms, including both gram-negative and gram-positive strains. The results indicated promising antimicrobial activities, comparable to established antibiotics like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).

Synthesis Techniques and Characterization

Innovative techniques for the synthesis and characterization of these derivatives have been explored. One study reported a simple and efficient synthesis technique, yielding compounds that displayed potent antimicrobial activities. The structures of these synthesized compounds were established through various spectral studies, including NMR and mass spectra (Idrees, Kola, & Siddiqui, 2019).

Nematocidal Activity

Research also extends to the nematocidal properties of compounds containing 1,3,4-thiadiazole amide groups. A study synthesized novel derivatives and evaluated their activities against Bursaphelenchus xylophilus, a pathogenic nematode. Some derivatives demonstrated high effectiveness, surpassing the performance of commercial nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Evaluation

The potential anticancer properties of these derivatives have been investigated. A study synthesized novel Schiff bases containing thiadiazole and benzamide groups, known for biological relevance. These compounds were evaluated for their anticancer activities against various human cancer cell lines, showing promising results (Tiwari et al., 2017).

Biological Activity and Spectroscopic Studies

Various studies have focused on the synthesis, spectroscopic characterization, and biological activity of novel derivatives. These include investigations on antibacterial and antifungal activities against different microbial strains. Such studies contribute significantly to understanding the potential applications of these compounds in medicinal chemistry (Gilani et al., 2011).

Properties

IUPAC Name

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-8(18)6-12-15-14(21-17-12)16-13(19)11-7-9-4-2-3-5-10(9)20-11/h2-5,7H,6H2,1H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPVASCUKMLGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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